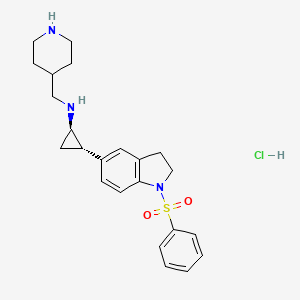
LSD1-IN-13 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSD1-IN-13 (hydrochloride) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia, by inducing differentiation and inhibiting the proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
LSD1-IN-13 (hydrochloride) is synthesized through a series of chemical reactions involving indolin-5-yl-cyclopropanamine derivatives. The synthetic route typically involves the formation of the cyclopropane ring followed by the attachment of the indolin-5-yl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
The industrial production of LSD1-IN-13 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
LSD1-IN-13 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving LSD1-IN-13 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of LSD1-IN-13 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .
科学的研究の応用
LSD1-IN-13 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in gene regulation and epigenetics.
Biology: Employed in research to understand the biological functions of LSD1 and its impact on cellular processes.
作用機序
LSD1-IN-13 (hydrochloride) exerts its effects by inhibiting the activity of LSD1, an enzyme responsible for the demethylation of histone proteins. By inhibiting LSD1, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the induction of differentiation and inhibition of proliferation in cancer cells. The molecular targets involved include histone proteins and various signaling pathways associated with cell differentiation and proliferation .
類似化合物との比較
Similar Compounds
Tranylcypromine hydrochloride: Another LSD1 inhibitor with similar mechanisms of action but different chemical structure.
ORY-1001: A potent LSD1 inhibitor currently undergoing clinical trials for cancer treatment.
GSK-2879552: Another LSD1 inhibitor with therapeutic potential in treating cancers.
Uniqueness
LSD1-IN-13 (hydrochloride) is unique due to its high selectivity and potency as an LSD1 inhibitor. It has shown significant efficacy in preclinical studies, particularly in inducing differentiation and inhibiting the proliferation of acute myeloid leukemia cells. Its unique chemical structure also provides advantages in terms of stability and solubility compared to other LSD1 inhibitors .
特性
分子式 |
C23H30ClN3O2S |
|---|---|
分子量 |
448.0 g/mol |
IUPAC名 |
(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S.ClH/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17;/h1-7,14,17,21-22,24-25H,8-13,15-16H2;1H/t21-,22+;/m0./s1 |
InChIキー |
YBOJCNGNRDFYOE-UMIAIAFLSA-N |
異性体SMILES |
C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl |
正規SMILES |
C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
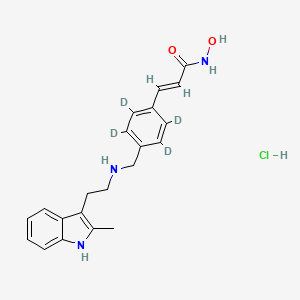
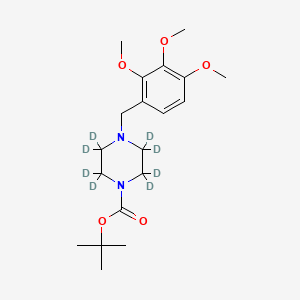

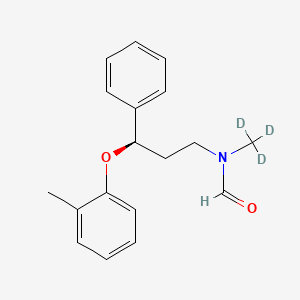
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
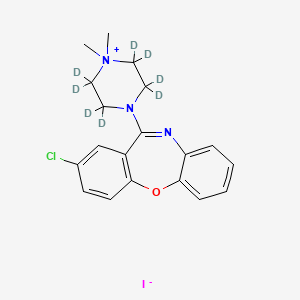
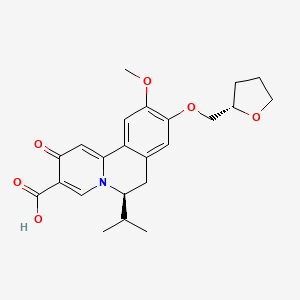
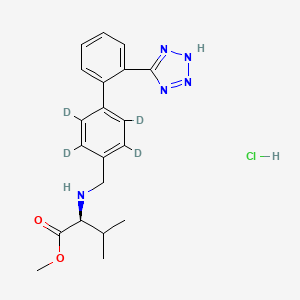

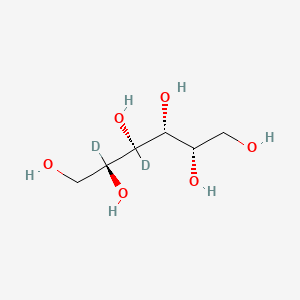
octadec-9-enamide](/img/structure/B12412110.png)

